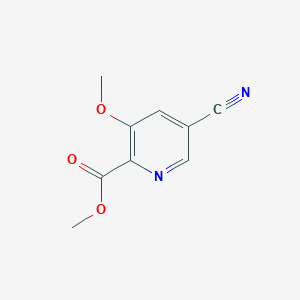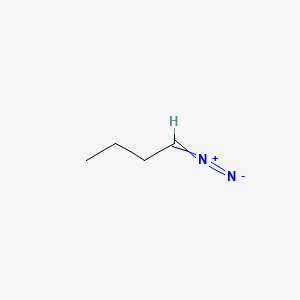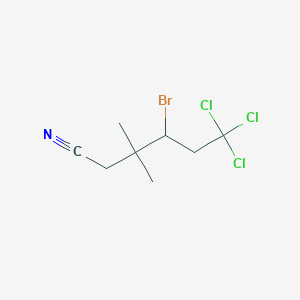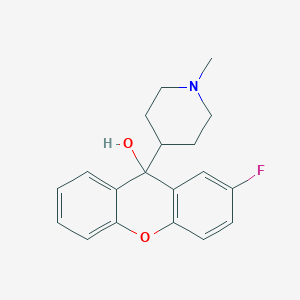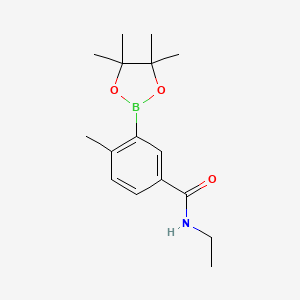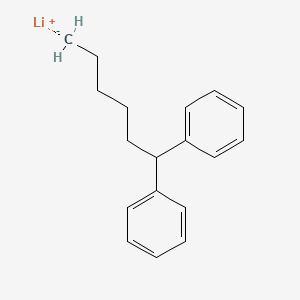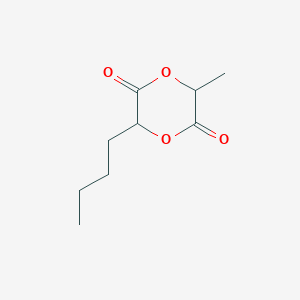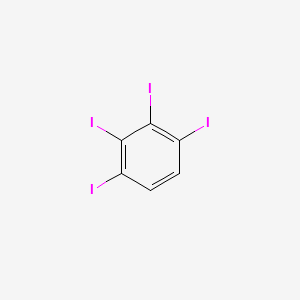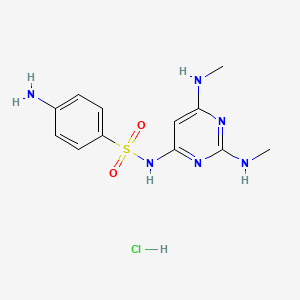
Ro 04-6790 dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ro 04-6790 dihydrochloride is a chemical compound known for its role as a selective antagonist of the 5-HT6 receptor. This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ro 04-6790 dihydrochloride typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Methylamino Groups: Methylamino groups are introduced at the 2 and 6 positions of the pyrimidine ring through nucleophilic substitution reactions.
Sulfonamide Formation: The benzenesulfonamide moiety is attached to the pyrimidine ring via a sulfonation reaction.
Final Amination: The amino group is introduced at the 4-position of the benzene ring through an amination reaction.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amino groups.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Substituted derivatives with various functional groups replacing the methylamino groups.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its role in modulating neurotransmitter systems and its effects on cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other biologically active compounds.
作用机制
The compound exerts its effects primarily by antagonizing the 5-HT6 receptor, a subtype of serotonin receptor. This interaction inhibits the receptor’s activity, leading to alterations in neurotransmitter release and modulation of neuronal signaling pathways. The compound’s action on the 5-HT6 receptor is associated with its potential therapeutic effects in various neurological and psychiatric conditions.
相似化合物的比较
Similar Compounds
- 4-amino-N-(2,6-dimethylamino-pyrimidin-4-yl)-benzenesulfonamide
- 4-amino-N-(2,6-diethylamino-pyrimidin-4-yl)-benzenesulfonamide
- 4-amino-N-(2,6-dipropylamino-pyrimidin-4-yl)-benzenesulfonamide
Uniqueness
Ro 04-6790 dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which confers high selectivity and affinity for the 5-HT6 receptor. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds with different substitution patterns.
属性
CAS 编号 |
202466-89-5 |
|---|---|
分子式 |
C12H17ClN6O2S |
分子量 |
344.82 g/mol |
IUPAC 名称 |
4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H16N6O2S.ClH/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18);1H |
InChI 键 |
OQAKWUKJALLLSA-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
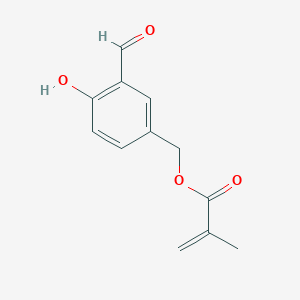
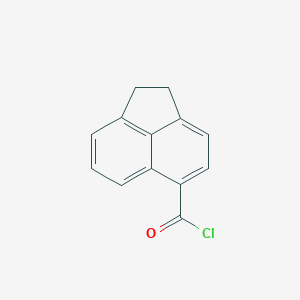
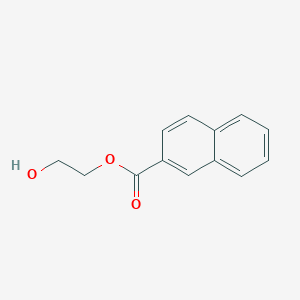
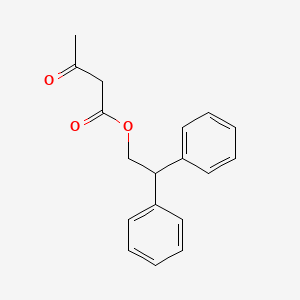

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-3-methoxybenzamide](/img/structure/B8564917.png)
